Di(trimethylolpropane)
Overview
Description
Di(trimethylolpropane), also known as Di-TMP, is a colorless and crystalline substance . It is a monomeric unit with primary hydroxyl groups and can be used as a tetrafunctional core molecule . It is a byproduct of 2-ethyl-2-hydroxymethyl-1,3-propanediol (TMP) production .
Synthesis Analysis
Di(trimethylolpropane) can be synthesized through the condensation of n-butyral with formaldehyde by the cross-Cannizzaro–Tishchenko reaction in the presence of an alkali metal hydroxide . It can also be synthesized through the transacetalization of C2-acetal with di(trimethylolpropane) to obtain epoxy–DTMP–lignin .Molecular Structure Analysis
The molecular formula of Di(trimethylolpropane) is C12H26O5 . It has a molecular weight of 250.33 g/mol .Chemical Reactions Analysis
Di(trimethylolpropane) can be used for the synthesis of lipase-catalyzed hyperbranched polymers . It can also be used in the formation of biodegradable polymers for drug delivery applications .Physical And Chemical Properties Analysis
Di(trimethylolpropane) is a colorless and crystalline substance with a melting point of 112 – 114 ℃ . It is only slightly soluble in water at ambient temperature (2.6 g/100 g at 25 ℃) .Scientific Research Applications
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Organic Synthesis and Industrial Organic Chemistry
- Di(trimethylolpropane) is a by-product of the synthesis of trimethylolpropane . It is one of the main components of the bottom residue after vacuum distillation of raw trimethylolpropane .
- The heavy bottoms can be converted in high yield to a mixture of esters of trimethylolpropane and di(trimethylolpropane) by esterification with n-pentanoic acid .
- These esters are characterized by a low pour point, high chemical resistance, thermal stability, and good viscosity-temperature properties, as well as sufficient compatibility with various plastic materials . Therefore, they can be employed as lubricants, polymer plasticizers, and other products .
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Biolubricant Formulation
- Trimethylolpropane ester (TMPE), which includes di(trimethylolpropane), has been extensively evaluated as a biolubricant base stock and occasionally used as an additive, due to their low toxicity and excellent biodegradability .
- The formulation of high-performance TMPE-based lubricants involves the addition of surface additives, multifunctional additives, and solid nanoparticles .
- TMPE is used in various applications, namely food-grade lubricant, engine oil, drilling fluid, insulating fluid, metal working fluid, hydraulic and heat transfer fluids .
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Electrochemistry
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Synthesis of Hyperbranched Polymers
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Formation of Biodegradable Polymers for Drug Delivery
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Synthesis of Lignin-Based Epoxy Resins
- Di(trimethylolpropane) is used in the construction of the cross linkage and the phenylnaphthalene structure coupled with selective β-O-4 bond cleavage for synthesizing lignin-based epoxy resins with a controlled glass transition temperature .
- The glass transition temperatures of epoxy–Di(trimethylolpropane)–lignin obtained by differential scanning calorimetry were 94 °C .
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Synthesis of Polyol Esters for Biolubricant Production
- Di(trimethylolpropane) can be used in the esterification of Malaysian Saturated Palm Fatty Acid Distillate (SFA) with high degree polyhydric alcohols .
- The resultant esters with small-branched hydrocarbon chain alcohol produced the highest yield percentage for the SFA-TMP tri-ester (89±3%) followed by the SFA-Di-TMP tetra-ester (87±4%), SFA-PE tetra-ester (83±5%), and SFA-Di-PE hexa-ester (77±4%), respectively .
- The lubrication properties of the synthesized polyol esters indicated their appropriateness to be used as grease and bearing lubricant application .
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Formulation of Biolubricants for Various Applications
- Di(trimethylolpropane) is used in the formulation of plant-based TMPE for various applications, namely food-grade lubricant, engine oil, drilling fluid, insulating fluid, metal working fluid, hydraulic and heat transfer fluids .
- Even though plant-based TMPE lubricants have huge advantages over mineral oils, they have other challenging issues such as limited load-bearing capacity, hygroscopic properties, and high risk of toxic emission owing to additives selection .
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Substitution of Glyceride Moiety with Polyhydric Alcohol
Future Directions
Di(trimethylolpropane) has been extensively evaluated as a biolubricant base stock and occasionally used as an additive, due to their low toxicity and excellent biodegradability . It has potential applications in various areas such as food-grade lubricant, engine oil, drilling fluid, insulating fluid, metal working fluid, hydraulic and heat transfer fluids .
properties
IUPAC Name |
2-[2,2-bis(hydroxymethyl)butoxymethyl]-2-ethylpropane-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O5/c1-3-11(5-13,6-14)9-17-10-12(4-2,7-15)8-16/h13-16H,3-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMYINDVYGQKYMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)(CO)COCC(CC)(CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9044879 | |
Record name | 2,2'-(Oxydimethanediyl)bis(2-ethylpropane-1,3-diol) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9044879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid; Pellets or Large Crystals | |
Record name | 1,3-Propanediol, 2,2'-[oxybis(methylene)]bis[2-ethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Ditrimethylolpropane | |
CAS RN |
23235-61-2 | |
Record name | Ditrimethylolpropane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23235-61-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ditrimethylolpropane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023235612 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Propanediol, 2,2'-[oxybis(methylene)]bis[2-ethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,2'-(Oxydimethanediyl)bis(2-ethylpropane-1,3-diol) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9044879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-[oxybis(methylene)]bis[2-ethylpropane-1,3-diol] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.357 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DITRIMETHYLOLPROPANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53E6MN32Z5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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